molecular formula C24H17ClF3N3O4S B2847611 Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-43-4

Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2847611
CAS No.: 851951-43-4
M. Wt: 535.92
InChI Key: ZOXCFJRCJBQCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, the compound features a thieno[3,4-d]pyridazine core substituted at position 3 with a 4-(trifluoromethyl)phenyl group and at position 5 with a 2-(4-chlorophenyl)acetamido moiety. The ethyl carboxylate at position 1 enhances solubility and bioavailability. This derivative was designed to optimize steric and electronic interactions with biological targets, leveraging the electron-withdrawing trifluoromethyl group and the hydrophobic chlorophenyl acetamido side chain .

Properties

IUPAC Name

ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3N3O4S/c1-2-35-23(34)20-17-12-36-21(29-18(32)11-13-3-7-15(25)8-4-13)19(17)22(33)31(30-20)16-9-5-14(6-10-16)24(26,27)28/h3-10,12H,2,11H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXCFJRCJBQCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential biological activities. This compound belongs to a class of thieno[3,4-d]pyridazine derivatives that have garnered interest in medicinal chemistry due to their diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be detailed as follows:

  • Molecular Formula : C22H19ClF3N2O3S
  • Molecular Weight : 466.91 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that thieno[3,4-d]pyridazine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The presence of both chlorophenyl and trifluoromethyl groups in the compound enhances its lipophilicity and membrane permeability, which are crucial for antimicrobial action .

Anticancer Activity

Recent studies have identified thieno[3,4-d]pyridazine derivatives as potential anticancer agents. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, derivatives similar to this compound have shown cytotoxic effects against breast and colon cancer cells .

The mechanism of action for this class of compounds often involves the modulation of specific signaling pathways associated with cell proliferation and survival. For instance, some studies suggest that these compounds may act as allosteric modulators of G-protein coupled receptors (GPCRs), influencing downstream signaling cascades that lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various thieno[3,4-d]pyridazine derivatives against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the compound against both strains, showcasing its potential as an antimicrobial agent.
  • Case Study on Anticancer Activity :
    • In a screening of several derivatives against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, the compound demonstrated IC50 values of 15 µM and 20 µM respectively.
    • Flow cytometry analysis confirmed that treatment with the compound led to increased levels of apoptosis markers such as Annexin V and activated caspase-3.

Research Findings

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
AnticancerIC50 = 15 µM (MCF-7), 20 µM (HCT116)
Apoptosis InductionIncreased Annexin V and caspase-3 levels

Scientific Research Applications

Chemical Properties and Structure

The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of substituents such as the 4-chlorophenyl and trifluoromethyl groups enhances its pharmacological profile. The structural complexity of this compound allows for interactions with various biological targets, making it a candidate for further investigation in drug discovery.

Allosteric Modulation

Compounds similar to ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have been identified as allosteric modulators of purine and pyrimidine receptors . These findings indicate that the compound could influence receptor activity without directly competing with endogenous ligands. This property is particularly valuable in developing drugs with fewer side effects by modulating receptor activity rather than fully activating or inhibiting them.

Anticancer Potential

The thieno[3,4-d]pyridazine scaffold has been investigated for anticancer properties. Research suggests that modifications to this scaffold can lead to compounds that inhibit cancer cell proliferation by targeting specific signaling pathways . this compound may exhibit similar effects due to its structural characteristics.

Multicomponent Reactions (MCRs)

The synthesis of complex organic compounds like this compound can be achieved through multicomponent reactions. MCRs allow for the efficient assembly of diverse molecular architectures from multiple reactants in a single step. This method not only simplifies the synthetic process but also enhances the diversity of compounds produced .

Structural Modifications

The ability to modify the substituents on the thieno[3,4-d]pyridazine core can lead to a library of derivatives with varying biological activities. For instance, altering the acetamido group or introducing different halogenated phenyl groups may enhance specific properties such as solubility or receptor affinity .

Comparative Studies on Antimicrobial Efficacy

In comparative studies involving thieno[3,4-d]pyridazine derivatives, compounds were evaluated for their efficacy against resistant bacterial strains. Results indicated that certain modifications significantly improved antimicrobial activity. Such findings underscore the importance of structural diversity in enhancing biological effectiveness .

Allosteric Modulators in Drug Development

Research on allosteric modulators has revealed their potential in treating conditions like heart disease and cancer. Compounds structurally related to this compound have been shown to selectively modulate receptor functions without full agonism or antagonism . This characteristic is crucial for developing drugs with improved therapeutic profiles.

Comparison with Similar Compounds

a) Position 3 Substitutions

  • Target Compound : 4-(Trifluoromethyl)phenyl.
    • The trifluoromethyl group provides strong electron-withdrawing effects, stabilizing the aromatic system and enhancing metabolic resistance .
  • Compound 30 (Ethyl 5-amino-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate): Shares the trifluoromethylphenyl group but lacks the acetamido side chain at position 5 .
  • Compound 31 (Ethyl 5-amino-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate): Replaces trifluoromethyl with trifluoromethoxy, introducing bulkier substituents and altered electronic properties .

b) Position 5 Substitutions

  • Target Compound: 2-(4-Chlorophenyl)acetamido.
  • Compounds 30/31: Feature an amino group (–NH₂) at position 5, reducing steric bulk but limiting hydrogen-bonding capacity compared to the acetamido group .
  • Compound (Ethyl 3-(4-fluorophenyl)-5-[(4-fluorophenyl)carbonylamino]-4-oxidanylidene-thieno[3,4-d]pyridazine-1-carboxylate): Substitutes trifluoromethylphenyl with fluorophenyl and acetamido with fluorophenyl carbonylamino, reducing electron-withdrawing effects .

Data Analysis and Structure-Activity Relationships

Electronic and Steric Effects

  • Trifluoromethyl vs.
  • Acetamido vs.

Preparation Methods

Ring Construction via Cyclocondensation

The thieno[3,4-d]pyridazine scaffold is synthesized through a [4+2] cyclocondensation between 3,4-diaminothiophene derivatives and α-diketones. As demonstrated by, α-diketones are prepared via oxalyl chloride treatment of organocuprates, enabling the introduction of aryl groups. For example:

  • 3,4-Diaminothiophene synthesis : Achieved via reduction of 3-nitro-4-aminothiophene using SnCl₂/HCl.
  • α-Diketone preparation : Reaction of 4-(trifluoromethyl)phenylcuprate with oxalyl chloride yields 1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione.
  • Cyclocondensation : Heating 3,4-diaminothiophene with the α-diketone in acetic acid forms the dihydrothieno[3,4-d]pyridazine core.

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Solvent Temp (°C) Yield (%) Reference
Acetic acid Toluene 110 68
H₂SO₄ EtOH 80 54
None Neat 150 72

Functionalization at Position 3: Introducing 4-(Trifluoromethyl)phenyl

The 3-position is functionalized early in the synthesis to avoid competing reactions. Two approaches dominate:

Direct Substitution During Ring Formation

Incorporating 4-(trifluoromethyl)phenyl during α-diketone synthesis ensures regioselective placement at position 3. This method avoids post-cyclization coupling reactions, which often suffer from low yields due to steric hindrance.

Post-Cyclization Cross-Coupling

For late-stage diversification, Suzuki-Miyaura coupling employs:

  • Boronated dihydrothienopyridazine : Prepared via iridium-catalyzed C–H borylation.
  • 4-(Trifluoromethyl)phenylboronic acid : Coupled under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C).

Key Data :

  • Cross-coupling yield: 58–65%.
  • Competing protodeboronation observed at >100°C.

Oxidation to 4-Oxo Functionality

The 4-oxo group is introduced via oxidation of the dihydrothienopyridazine intermediate. Methods include:

Jones Oxidation

CrO₃ in H₂SO₄/acetone selectively oxidizes the 4-position without overoxidizing the thiophene ring.

  • Yield: 82%.
  • Side reaction: <5% sulfone formation.

MnO₂ Oxidation

Manganese dioxide in dichloromethane provides milder conditions suitable for acid-sensitive substrates:

  • Yield: 74%.
  • Reaction time: 12–16 h.

Amidation at Position 5: Installing 2-(4-Chlorophenyl)acetamido

Chloroacetylation Followed by Nucleophilic Displacement

  • Chloroacetylation : Treat 5-amino intermediate with chloroacetyl chloride (Et₃N, THF, 0°C).
  • Displacement with 4-chlorophenoxyacetate : K₂CO₃, DMF, 60°C.
  • Yield: 67% over two steps.

Direct Amide Coupling

EDCI/HOBt-mediated coupling between 5-aminothienopyridazine and 2-(4-chlorophenyl)acetic acid:

  • Solvent: DCM/DIEA.
  • Yield: 71%.

Esterification at Position 1: Ethyl Carboxylate Formation

Carboxylic Acid Activation

The 1-carboxylic acid (from saponification of earlier intermediates) is activated as acyl chloride (SOCl₂, reflux) and treated with ethanol:

  • Yield: 89%.

Direct Esterification

Using ethyl chloroformate and DMAP in pyridine:

  • Yield: 83%.
  • Purity: >98% (HPLC).

Spectral Characterization and Analytical Data

Table 2: Key Spectral Signatures

Position Functional Group ¹H NMR (δ, ppm) IR (cm⁻¹)
1 COOEt 4.35 (q, J=7.1 Hz), 1.38 (t) 1725 (C=O)
4 C=O - 1680 (C=O)
5 NHCO 8.21 (s, 1H) 3320 (NH), 1650 (amide I)
3-Ph CF₃ 7.65–7.72 (m, 4H) 1325 (C-F)

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclocondensation : Competing formation of [3,4-b] vs. [3,4-d] isomers requires careful solvent control (toluene > ethanol).
  • Trifluoromethyl Group Stability : HF elimination observed at pH >8; neutral conditions preferred.
  • Amide Hydrolysis : The 5-acetamido group undergoes partial hydrolysis (5–8%) during prolonged storage; stabilized by 0.1% DEA in acetonitrile.

Q & A

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer: The synthesis involves a multi-step process, typically starting with the formation of the thieno[3,4-d]pyridazine core followed by functionalization of the acetamido and trifluoromethylphenyl groups. Key optimization strategies include:

  • Reaction condition tuning : Adjusting temperature (e.g., reflux in toluene at 110°C vs. room temperature) and catalyst loading (e.g., acetic acid or Pd/C for reduction steps) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane are often used for amide coupling, while toluene is preferred for cyclization reactions .
  • Monitoring intermediates : Thin-layer chromatography (TLC) or HPLC can track reaction progress, and recrystallization (e.g., using ethanol/water mixtures) improves final purity .

Q. What analytical techniques are most reliable for structural elucidation and purity assessment?

Methodological Answer:

  • X-ray crystallography : Employ SHELXL for refinement of crystal structures to confirm stereochemistry and hydrogen-bonding interactions .
  • Spectroscopic methods :
    • NMR : 1^1H and 13^{13}C NMR (in DMSO-d6 or CDCl3) identify substituents, with NOESY confirming spatial arrangements of the 4-chlorophenyl and trifluoromethyl groups .
    • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., C₃₁H₂₂ClF₃N₃O₄S) .
  • Purity analysis : HPLC with UV detection (λ = 254 nm) and a C18 column ensures ≥95% purity .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for similar thienopyridazines) .
  • Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months, monitoring degradation via HPLC .
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation; amber vials are recommended for light-sensitive intermediates .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Robust approaches include:

  • Orthogonal assays : Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to confirm target specificity .
  • Dose-response validation : Perform IC₅₀ determinations in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .
  • Molecular docking : Use AutoDock Vina to model interactions with proposed targets (e.g., adenosine receptors) and validate with mutagenesis studies .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Systematic substitution : Replace the 4-chlorophenyl or trifluoromethyl groups with bioisosteres (e.g., 4-fluorophenyl or methylsulfonyl) and compare activity .
  • Pharmacophore mapping : Schrödinger’s Phase identifies critical interactions (e.g., hydrogen bonding at the 4-oxo group) .
  • QSAR models : Train models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends .

Q. How can computational methods aid in identifying off-target interactions?

Methodological Answer:

  • Proteome-wide docking : Use SwissDock or Glide to screen against the PDB for potential off-targets (e.g., kinases or GPCRs) .
  • Molecular dynamics (MD) simulations : GROMACS simulations (50–100 ns) assess binding stability to primary vs. secondary targets .
  • Machine learning : Train models on ChEMBL data to predict toxicity or off-target liabilities .

Q. What experimental designs are recommended for studying solid-state stability and polymorphism?

Methodological Answer:

  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from Mercury to detect polymorphic forms .
  • Dynamic vapor sorption (DVS) : Measure hygroscopicity at 25°C/60% RH to assess risk of hydrate formation .
  • Stress testing : Expose to 75% humidity and 40°C for 4 weeks, monitoring phase changes via DSC .

Q. How can selectivity for a specific biological target be enhanced?

Methodological Answer:

  • Binding kinetics : Surface plasmon resonance (SPR) quantifies on/off rates to differentiate selective vs. promiscuous binding .
  • Fragment-based design : Introduce substituents (e.g., methyl groups) at the 3-position to sterically block off-target interactions .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution to guide selectivity engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.